molecular formula C10H10N2O B3167042 5-amino-2-methylquinolin-8-ol CAS No. 91613-48-8

5-amino-2-methylquinolin-8-ol

Cat. No.: B3167042
CAS No.: 91613-48-8
M. Wt: 174.2 g/mol
InChI Key: IFOFWZGKLRGLPS-UHFFFAOYSA-N
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Description

5-amino-2-methylquinolin-8-ol is a quinoline derivative with significant potential in various fields of scientific research. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure includes an amino group at the 5th position, a methyl group at the 2nd position, and a hydroxyl group at the 8th position on the quinoline ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-methylquinolin-8-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylquinoline and appropriate reagents for functional group modifications.

    Hydroxylation: The hydroxyl group at the 8th position can be introduced through oxidation reactions using reagents like potassium permanganate or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-methylquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Alkyl halides, acyl chlorides for substitution reactions.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

5-amino-2-methylquinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for potential therapeutic applications, including anticancer and antimalarial activities.

    Industry: Utilized in the development of dyes, catalysts, and materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

    2-methylquinolin-8-ol: Lacks the amino group at the 5th position.

    5-aminoquinolin-8-ol: Lacks the methyl group at the 2nd position.

    8-hydroxyquinoline: Lacks both the amino and methyl groups.

Uniqueness

5-amino-2-methylquinolin-8-ol is unique due to the presence of both the amino and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile compound in various applications, distinguishing it from other quinoline derivatives.

Properties

IUPAC Name

5-amino-2-methylquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-2-3-7-8(11)4-5-9(13)10(7)12-6/h2-5,13H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOFWZGKLRGLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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